molecular formula C15H15F3N4O B2800836 N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isonicotinamide CAS No. 1797674-67-9

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isonicotinamide

Cat. No.: B2800836
CAS No.: 1797674-67-9
M. Wt: 324.307
InChI Key: DMLYTLZTFDXSQB-UHFFFAOYSA-N
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Description

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isonicotinamide is a synthetic compound notable for its versatile applications in scientific research and industry. Its structure, characterized by a pyrazole ring substituted with cyclopropyl and trifluoromethyl groups, imparts unique chemical properties that make it of interest to various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isonicotinamide generally involves the following steps:

  • Formation of the pyrazole ring: : Cyclopropyl ketone is reacted with hydrazine in the presence of an acid catalyst to form the pyrazole ring.

  • Introduction of trifluoromethyl group: : The trifluoromethyl group is introduced using a reagent like trifluoromethyl iodide under suitable conditions (e.g., base-catalyzed reaction).

  • Attachment of the ethyl linker: : The pyrazole derivative is reacted with ethyl bromide under basic conditions to form the ethyl linker.

  • Coupling with isonicotinamide: : The final step involves coupling the pyrazole ethyl derivative with isonicotinamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production methods often scale up the above synthetic steps using batch reactors. Continuous flow processes may also be employed to enhance efficiency and yield. Specific conditions such as temperature, pressure, and solvent systems are optimized to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isonicotinamide undergoes various types of chemical reactions, including:

  • Oxidation: : It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form oxidized derivatives.

  • Reduction: : Reduction can occur under hydrogenation conditions using catalysts like palladium on carbon to reduce specific functional groups.

  • Substitution: : Halogen substitution reactions can occur at specific positions on the compound using halogenating reagents.

Common Reagents and Conditions:
  • Oxidation: : Potassium permanganate in an aqueous medium at elevated temperatures.

  • Reduction: : Hydrogen gas with palladium on carbon catalyst under pressure.

  • Substitution: : Halogenating agents like N-bromosuccinimide in an organic solvent at controlled temperatures.

Major Products: The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield various oxidized pyrazole derivatives, while reduction can produce more saturated derivatives.

Scientific Research Applications

Chemistry: In chemistry, N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isonicotinamide is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for creating libraries of pyrazole-containing compounds for screening purposes.

Biology: In biological research, this compound is explored for its potential as a bioactive molecule. Studies may focus on its interaction with biological targets, such as enzymes or receptors, to elucidate its mode of action.

Medicine: Medicinal research investigates the compound's potential as a therapeutic agent. Its unique chemical properties may offer advantages in drug design, particularly in targeting specific diseases or biological pathways.

Industry: In industrial applications, it may be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity profile make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and trifluoromethyl group contribute to its binding affinity and specificity. By modulating the activity of these targets, the compound can influence various biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds:

  • N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isonicotinamide: : Lacks the cyclopropyl group, which may alter its chemical properties and biological activity.

  • N-(2-(5-cyclopropyl-1H-pyrazol-1-yl)ethyl)isonicotinamide: : Lacks the trifluoromethyl group, resulting in different reactivity and interaction profiles.

  • N-(2-(5-cyclopropyl-3-methyl-1H-pyrazol-1-yl)ethyl)isonicotinamide: : Substitution of the trifluoromethyl group with a methyl group, affecting its electronic and steric properties.

Uniqueness: N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isonicotinamide stands out due to the combination of the cyclopropyl and trifluoromethyl groups on the pyrazole ring. This unique structure imparts specific chemical reactivity and biological activity that distinguish it from its analogs.

Properties

IUPAC Name

N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N4O/c16-15(17,18)13-9-12(10-1-2-10)22(21-13)8-7-20-14(23)11-3-5-19-6-4-11/h3-6,9-10H,1-2,7-8H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLYTLZTFDXSQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C3=CC=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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